molecular formula C11H23ClN2O2 B13702558 1-Boc-N,N-dimethylpyrrolidin-3-amine Hydrochloride

1-Boc-N,N-dimethylpyrrolidin-3-amine Hydrochloride

Cat. No.: B13702558
M. Wt: 250.76 g/mol
InChI Key: VKHBUMGLMFNOQB-UHFFFAOYSA-N
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Description

1-Boc-N,N-dimethylpyrrolidin-3-amine Hydrochloride is a protected tertiary amine derivative featuring a pyrrolidine ring substituted with a dimethylamino group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthetic processes by shielding the amine from undesired reactions, making the compound a critical intermediate in organic synthesis, particularly in peptide coupling and heterocyclic chemistry . Its molecular formula is approximately C₁₁H₂₃ClN₂O₂, with a molecular weight of ~270.8 g/mol (estimated based on structural analogs) . The compound is typically utilized in research settings for constructing complex molecules, where temporary amine protection is required .

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-6-9(8-13)12(4)5;/h9H,6-8H2,1-5H3;1H

InChI Key

VKHBUMGLMFNOQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The preparation of 1-Boc-N,N-dimethylpyrrolidin-3-amine hydrochloride generally follows a multi-step synthetic route:

  • Step 1: Introduction of the Boc (tert-butoxycarbonyl) protecting group onto the pyrrolidin-3-amine moiety.
  • Step 2: N,N-dimethylation of the amine function.
  • Step 3: Formation of the hydrochloride salt to stabilize the compound.

This strategy ensures selective protection and functionalization of the amine group while maintaining stereochemical integrity.

Boc Protection of Pyrrolidin-3-amine

The Boc protecting group is introduced to the pyrrolidin-3-amine to prevent unwanted side reactions during subsequent methylation steps. The protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) under mild conditions.

Typical Reaction Conditions:

Parameter Details
Starting Material Pyrrolidin-3-amine or its derivatives
Reagent Di-tert-butyl dicarbonate (Boc2O)
Solvent Aprotic solvents (e.g., dichloromethane, THF) or solvent-free conditions
Temperature Room temperature to 50 °C
Reaction Time 1–24 hours
Yield High (often >85%)

A solvent-free protocol has been reported to be effective for N-Boc protection of cyclic secondary amines, including pyrrolidine derivatives, providing high yields and minimizing side reactions such as urea or isocyanate formation.

N,N-Dimethylation of Boc-Protected Pyrrolidin-3-amine

The N,N-dimethylation step involves methylation of the secondary amine on the pyrrolidine ring after Boc protection. This is often achieved via alkylation with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Typical Reaction Conditions:

Parameter Details
Starting Material Boc-protected pyrrolidin-3-amine
Methylating Agent Methyl iodide (CH3I), dimethyl sulfate
Base Potassium carbonate (K2CO3) or sodium hydride (NaH)
Solvent Polar aprotic solvents (e.g., DMF, DMSO)
Temperature 40–80 °C
Reaction Time Several hours (4–24 h)
Yield Moderate to high (60–80%)

This alkylation is selective for the amine nitrogen and is typically followed by purification steps to isolate the N,N-dimethylated product.

Formation of Hydrochloride Salt

The final step involves converting the free base of N,N-dimethylpyrrolidin-3-amine (Boc-protected) into its hydrochloride salt to enhance stability and facilitate handling.

Typical Procedure:

  • The free base is dissolved in an organic solvent such as ethyl acetate.
  • A solution of hydrogen chloride (HCl) in ethyl acetate (3 M) is added dropwise at low temperature (0 °C).
  • The mixture is warmed to room temperature and stirred until completion.
  • The solvent is removed under reduced pressure to yield the hydrochloride salt as a solid.

This method provides high yields and purity, often approaching quantitative conversion.

Representative Synthetic Route Summary

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Pyrrolidin-3-amine Di-tert-butyl dicarbonate, solvent or solvent-free, rt Boc-pyrrolidin-3-amine >85 Efficient Boc protection
2 Boc-pyrrolidin-3-amine Methyl iodide, K2CO3, DMF, 60 °C Boc-N,N-dimethylpyrrolidin-3-amine 60–80 Selective N,N-dimethylation
3 Boc-N,N-dimethylpyrrolidin-3-amine HCl in ethyl acetate (3 M), 0 °C to rt 1-Boc-N,N-dimethylpyrrolidin-3-amine hydrochloride ~100 Hydrochloride salt formation

Notes on Enantiomeric Purity and Chiral Resolution

  • The compound is chiral, and enantiomeric purity is critical for pharmaceutical applications.
  • Resolution of racemic mixtures can be performed using chiral acids such as (R)- or (S)-tartaric acid to form diastereomeric salts, which are separable by crystallization.
  • The Boc protection and methylation steps are typically carried out on enantiomerically pure starting materials to preserve stereochemistry.

Additional Considerations and Research Insights

  • Solvent-Free Boc Protection: Recent studies demonstrate that solvent-free N-Boc protection of cyclic secondary amines is highly efficient and environmentally friendly, yielding monoprotected products with minimal side reactions.
  • Deuterated Analogues: Advanced synthetic methods exist for preparing deuterated methylamine derivatives via Boc-protected intermediates, indicating the versatility of Boc protection in complex amine synthesis.
  • Industrial Scale-Up: Continuous flow reactors and advanced purification techniques (crystallization, chromatography) are employed industrially to optimize yield, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides or amines; reactions are performed in polar solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-Boc-N,N-dimethylpyrrolidin-3-amine Hydrochloride with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Functional Properties Applications
1-Boc-N,N-dimethylpyrrolidin-3-amine Hydrochloride C₁₁H₂₃ClN₂O₂ ~270.8 Boc-protected pyrrolidine with dimethylamino group Stabilizes amines during synthesis; no direct biological activity reported Intermediate in peptide synthesis, heterocyclic chemistry
N,N-Dimethylpyrrolidin-3-amine Dihydrochloride (CAS 50534-42-4) C₆H₁₆Cl₂N₂ 187.11 Tertiary amine on pyrrolidine (dihydrochloride salt) Potent MAO-B inhibitor (pIC₅₀ = 8.93); poor 5-HT₆R binding Reagent in organic synthesis; MAO-B inhibition studies
3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride (CAS 5407-04-5) C₅H₁₃Cl₂N 158.07 Linear tertiary amine with chloro substituent High reactivity due to chloro group Pharmaceutical intermediate; precursor for alkylation reactions
1-(3-Chlorobenzyl)-pyrrolo[3,2-c]quinolin-4-yl-N,N-dimethylpyrrolidin-3-amine Hydrochloride C₂₄H₂₆Cl₂N₄ 441.40 Tricyclic core with dimethylpyrrolidinamine substituent Dual activity: MAO-B inhibition (pIC₅₀ = 8.93) and 5-HT₆R antagonism (Kᵢ = 17 nM) Neuropharmacology research; dual-target inhibitors
(R)-1-Boc-3-aminomethylpyrrolidine Hydrochloride (CAS 916214-31-8) C₁₀H₂₀ClN₂O₂ 236.7 Boc-protected aminomethylpyrrolidine (chiral center) Chiral intermediate; stability in acidic conditions Asymmetric synthesis; chiral building block

Key Research Findings and Structure-Activity Relationships (SAR)

Impact of Boc Protection : The Boc group in 1-Boc-N,N-dimethylpyrrolidin-3-amine Hydrochloride prevents unwanted side reactions (e.g., oxidation, alkylation) but renders the compound pharmacologically inert until deprotection . In contrast, unprotected analogs like N,N-dimethylpyrrolidin-3-amine dihydrochloride exhibit potent MAO-B inhibition, highlighting the necessity of a free amine for enzyme interaction .

Role of Cyclic vs. Linear Structures : Cyclic amines (e.g., pyrrolidine derivatives) generally show enhanced metabolic stability and target affinity compared to linear analogs like 3-chloro-N,N-dimethylpropan-1-amine hydrochloride . The rigidity of the pyrrolidine ring improves binding to enzymes such as MAO-B .

Tricyclic Core Enhancements: The tricyclic pyrroloquinoline scaffold in 1-(3-chlorobenzyl)-pyrrolo[3,2-c]quinolin-4-yl-N,N-dimethylpyrrolidin-3-amine hydrochloride enables dual 5-HT₆R/MAO-B activity, a rarity among simpler pyrrolidine derivatives. This underscores the importance of core structural complexity in multi-target pharmacology .

Chiral Centers and Selectivity: Chiral analogs like (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride are critical for enantioselective synthesis, though their biological activity remains unexplored in the provided evidence .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Boc-N,N-dimethylpyrrolidin-3-amine Hydrochloride with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves Boc protection of the pyrrolidine nitrogen, followed by dimethylation of the amine. A two-step approach is common:

Boc Protection : React pyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH/THF) to yield 1-Boc-pyrrolidin-3-amine .

Dimethylation : Use methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH or K₂CO₃) to introduce methyl groups. Purification via recrystallization or column chromatography ensures high purity (>95%) .
Critical Parameters : Temperature control (0–5°C during Boc protection) and anhydrous conditions are essential to minimize side reactions.

Q. How can enantiomeric excess (ee) be determined for chiral 1-Boc-N,N-dimethylpyrrolidin-3-amine Hydrochloride?

  • Methodological Answer : Enantiomeric purity is assessed using chiral HPLC (e.g., Chiralpak® AD-H column) with a mobile phase of hexane/isopropanol (90:10) and UV detection at 254 nm. Alternatively, 1H^{1}\text{H}- or 19F^{19}\text{F}-NMR with chiral shift reagents (e.g., Eu(hfc)₃) can quantify ee. For example, splitting of the Boc carbonyl signal in 13C^{13}\text{C}-NMR confirms enantiomeric separation .

Q. What analytical techniques are critical for characterizing 1-Boc-N,N-dimethylpyrrolidin-3-amine Hydrochloride?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H^{1}\text{H}-NMR (δ 1.4 ppm for Boc tert-butyl groups; δ 2.3–3.1 ppm for pyrrolidine protons) and 13C^{13}\text{C}-NMR (δ 28 ppm for Boc CH₃; δ 155 ppm for carbonyl) .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 245.2) confirms molecular weight.
  • X-ray Crystallography : Resolves stereochemistry for chiral variants .

Advanced Research Questions

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